Sodium p-biphenylsulfonate

Description

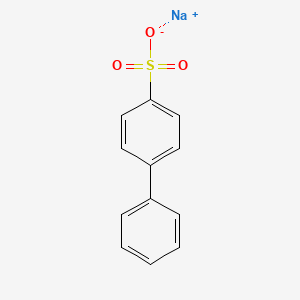

Sodium p-biphenylsulfonate (IUPAC name: sodium [1,1'-biphenyl]-4-sulfonate) is an aromatic sulfonate compound characterized by a biphenyl backbone with a sulfonate (-SO₃⁻) group at the para position. Its molecular formula is C₁₂H₉NaO₃S, with a molecular weight of 256.25 g/mol. The compound is typically synthesized via sulfonation of biphenyl followed by neutralization with sodium hydroxide, resulting in a water-soluble salt.

Structurally, the biphenyl moiety provides rigidity and aromaticity, while the sulfonate group enhances hydrophilicity and ionic character. These properties make it useful in pharmaceuticals, agrochemicals, and as a surfactant or dispersant in industrial applications.

Properties

CAS No. |

2217-82-5 |

|---|---|

Molecular Formula |

C12H9NaO3S |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

sodium;4-phenylbenzenesulfonate |

InChI |

InChI=1S/C12H10O3S.Na/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |

InChI Key |

HZHAYUNJXPYUHH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Related CAS |

2113-68-0 (Parent) |

Origin of Product |

United States |

Chemical Reactions Analysis

Desulfonation Under Alkaline Conditions

Sodium p-biphenylsulfonate undergoes desulfonation in strongly basic, high-temperature environments, a reaction shared with structurally analogous aryl sulfonates like sodium p-toluenesulfonate . For example:

While direct data for this compound is limited, studies on phenyl sulfonates suggest that desulfonation efficiency depends on:

-

Base strength : Strong bases (e.g., NaOH) accelerate sulfonate group removal.

-

Temperature : Reactions proceed faster above 100°C.

-

Substituent effects : Electron-donating groups (e.g., methyl in p-toluenesulfonate) stabilize intermediates, enhancing reaction rates .

Oxidative Degradation and Stability

Electron paramagnetic resonance (EPR) studies reveal that this compound exhibits moderate stability under oxidative conditions . Key findings include:

The compound’s biphenyl structure contributes to stabilization via conjugation, reducing susceptibility to radical-mediated degradation compared to simpler sulfonates .

Cross-Coupling Reactions

This compound derivatives participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A study using bromobenzenesulfonates demonstrated:

| Substrate | Reactivity | Yield | Notes |

|---|---|---|---|

| 4-Bromobenzenesulfonate | High | 82% | Faster coupling with arylboronic acids |

| 3-Bromobenzenesulfonate | Moderate | 57% | Steric hindrance slows reaction kinetics |

| Chlorobenzenesulfonate | None | 0% | Insufficient leaving-group ability |

The sulfonate group acts as a directing group, facilitating regioselective coupling at the para position . This reactivity enables the synthesis of complex biphenyl architectures, such as neopentyl biphenylsulfonates .

Reactivity in Aqueous Solutions

As a sodium salt, the compound is highly soluble in water, where it dissociates into the sulfonate anion (C₁₂H₉SO₃⁻) and Na⁺. The sulfonate group’s strong electron-withdrawing nature makes it:

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Detailed Analysis

Sodium 2-Naphthalenesulfonate

- Structural Differences : Replaces the biphenyl group with a naphthalene ring, increasing aromaticity but reducing steric hindrance.

- Applications : Primarily used in dye manufacturing and as a plasticizer in concrete. Unlike this compound, it lacks biphenyl’s rigidity, limiting its use in coordination chemistry .

- Research Findings: Exhibits lower environmental persistence compared to polynaphthalene sulfonates, as noted in risk assessments .

Sodium Polynaphthalene Sulfonate

Sodium Bituminosulfonate

- Complexity : A multi-component sulfonate derived from bitumen, with variable molecular weights. Advanced techniques like two-dimensional gas chromatography (2D-GC) and high-resolution mass spectrometry (HRMS) are required for characterization, unlike the well-defined structure of this compound .

- Pharmaceutical Relevance : Used in topical formulations for its anti-inflammatory properties, contrasting with this compound’s broader synthetic utility .

Docusate Sodium (Sulfosuccinate)

- Functional Groups : Contains a sulfosuccinate core with branched alkyl chains, enabling micelle formation. This contrasts with this compound’s planar aromatic structure.

Sodium p-Nitrophenolate

- Reactivity: The nitro group (-NO₂) introduces strong electron-withdrawing effects, making it reactive in agrochemical synthesis. This compound’s sulfonate group, in contrast, is less reactive but offers better solubility .

Research Trends and Gaps

- This compound: Emerging studies focus on its role in stabilizing nanomaterials and as a sulfonating agent in cross-coupling reactions .

- Sulfosuccinates: Well-characterized in pharmacology but lack innovation in industrial applications compared to biphenyl derivatives .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of sodium p-biphenylsulfonate critical for experimental design?

- Methodology : Characterize properties such as solubility (in water/organic solvents), thermal stability (via TGA/DSC), and pH-dependent behavior using titration. Validate purity via NMR, FTIR, and elemental analysis. Ensure batch-to-batch consistency using HPLC .

- Rationale : These properties dictate reaction conditions, solvent selection, and analytical techniques. For example, solubility in polar solvents may influence its role as a surfactant or catalyst in aqueous systems .

Q. How can this compound be synthesized with high yield and purity for laboratory use?

- Methodology : Optimize sulfonation of biphenyl using chlorosulfonic acid, followed by neutralization with sodium hydroxide. Monitor reaction progress via in-situ pH monitoring and intermediate characterization (e.g., GC-MS for sulfonic acid intermediates). Purify via recrystallization in ethanol-water mixtures .

- Validation : Confirm purity via melting point analysis and compare spectral data (¹H/¹³C NMR) to literature values. Document deviations in supplementary materials .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodology : Use ion-pair chromatography (IPC) with UV detection at 254 nm for aqueous samples. For non-polar matrices, employ solid-phase extraction (SPE) followed by LC-MS/MS. Validate methods with spike-recovery tests (85–115% recovery) and calibration curves (R² > 0.995) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its reactivity in catalytic systems?

- Methodology : Synthesize derivatives (e.g., substituting sulfonate groups with halides or alkyl chains) and compare catalytic efficiency in model reactions (e.g., Suzuki coupling). Use DFT calculations to correlate electronic properties (HOMO/LUMO levels) with activity. Validate hypotheses via kinetic studies (Arrhenius plots) .

- Data Interpretation : Address contradictions (e.g., unexpected regioselectivity) by analyzing steric effects via X-ray crystallography or molecular docking simulations .

Q. What mechanisms underlie the environmental persistence of this compound, and how can degradation pathways be studied?

- Methodology : Conduct photolysis (UV-Vis irradiation) and biodegradation assays (microbial consortia from contaminated sites). Monitor degradation products via HRMS and propose pathways using isotopic labeling (¹⁴C tracking). Assess ecotoxicity using Daphnia magna bioassays .

- Confounding Factors : Control for matrix effects (e.g., humic acids) that may stabilize intermediates. Use multivariate ANOVA to isolate significant variables .

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodology : Replicate conflicting studies under standardized conditions (e.g., USP 35–NF 30 guidelines). Test solubility in buffered systems (pH 2–12) and ionic strength gradients. Apply Hansen solubility parameters to predict solvent compatibility .

- Critical Analysis : Compare experimental setups (e.g., equilibration time, temperature control) and statistically analyze outliers using Grubbs’ test .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in line with Beilstein Journal standards, including raw data tables, instrument parameters, and error margins in supplementary files .

- Literature Synthesis : Use EPA-style evidence integration (Table B-1 strategies) to prioritize peer-reviewed studies over preprint repositories when resolving data conflicts .

- Hypothesis Testing : Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) and validate via dose-response experiments or negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.